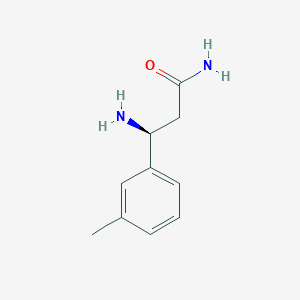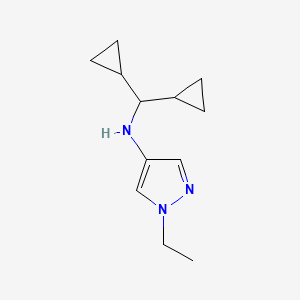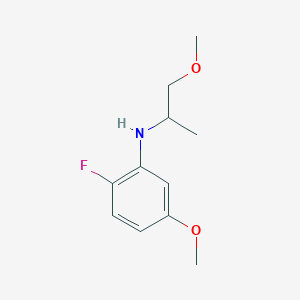
2-Fluoro-5-methoxy-N-(1-methoxypropan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-methoxy-N-(1-methoxypropan-2-yl)aniline is an organic compound with the molecular formula C11H16FNO2 It is a fluorinated aniline derivative, characterized by the presence of a fluoro group at the second position and a methoxy group at the fifth position on the benzene ring, along with a methoxypropan-2-yl substituent on the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxy-N-(1-methoxypropan-2-yl)aniline typically involves multiple steps. One common method starts with the nitration of 2-fluoro-5-methoxyaniline to introduce the nitro group, followed by reduction to obtain the corresponding amine. The final step involves the alkylation of the amine with 1-methoxypropan-2-yl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-5-methoxy-N-(1-methoxypropan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-methoxy-N-(1-methoxypropan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-methoxy-N-(1-methoxypropan-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the methoxypropan-2-yl substituent can enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-5-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a methoxy group.
2-Methoxy-5-(trifluoromethyl)aniline: Contains both methoxy and trifluoromethyl groups.
5-Fluoro-2-methoxypyridine: A pyridine derivative with similar functional groups.
Uniqueness
2-Fluoro-5-methoxy-N-(1-methoxypropan-2-yl)aniline is unique due to the specific combination of fluoro, methoxy, and methoxypropan-2-yl groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H16FNO2 |
|---|---|
Molekulargewicht |
213.25 g/mol |
IUPAC-Name |
2-fluoro-5-methoxy-N-(1-methoxypropan-2-yl)aniline |
InChI |
InChI=1S/C11H16FNO2/c1-8(7-14-2)13-11-6-9(15-3)4-5-10(11)12/h4-6,8,13H,7H2,1-3H3 |
InChI-Schlüssel |
XSCMAGJXNOAUBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC)NC1=C(C=CC(=C1)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({1-[4-(Propan-2-yl)phenyl]ethyl}amino)ethan-1-ol](/img/structure/B13307757.png)
![[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13307765.png)
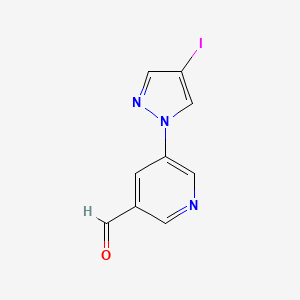
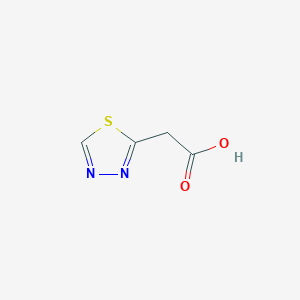


![[2-(Diethylamino)ethyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13307790.png)
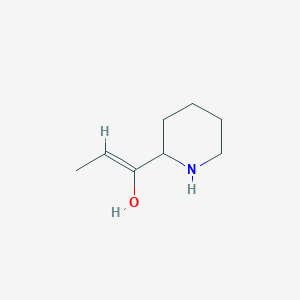
![11-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13307798.png)
![1-[2-(1H-Imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13307818.png)
![3-[1-(Ethylamino)ethyl]phenol](/img/structure/B13307825.png)

